![molecular formula C19H19NO6 B5186930 dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate](/img/structure/B5186930.png)
dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in intracellular signaling pathways.
Mecanismo De Acción
Dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the activation of PKC and the subsequent phosphorylation of downstream targets. dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has been shown to inhibit both conventional and novel PKC isoforms.
Biochemical and Physiological Effects:
dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has been shown to have a wide range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has also been shown to modulate neuronal signaling and synaptic plasticity, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate is its high potency and selectivity for PKC inhibition. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate also has some limitations. It can be toxic at high concentrations, and its effects may be cell-type specific. Additionally, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate may have off-target effects that need to be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for research on dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the role of PKC in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate may have potential therapeutic applications in cancer and inflammatory diseases, which warrant further investigation.
Conclusion:
In conclusion, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate is a potent inhibitor of PKC that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate and its derivatives may lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate involves the reaction of isophthalic acid with 2-phenoxypropanoic acid in the presence of thionyl chloride, followed by the addition of dimethylamine. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has also been used to investigate the role of PKC in neuronal signaling and synaptic plasticity.
Propiedades
IUPAC Name |
dimethyl 5-(2-phenoxypropanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-12(26-16-7-5-4-6-8-16)17(21)20-15-10-13(18(22)24-2)9-14(11-15)19(23)25-3/h4-12H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPWNLWLUSQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
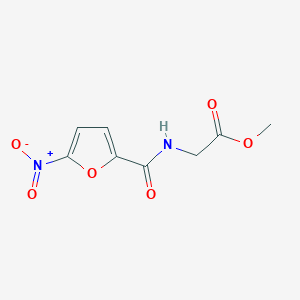
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)
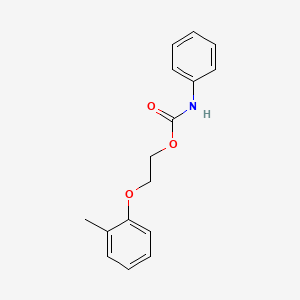
![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
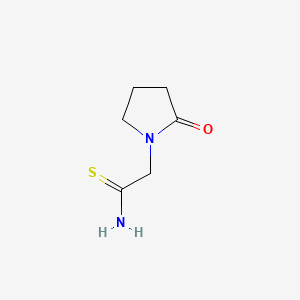
![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)
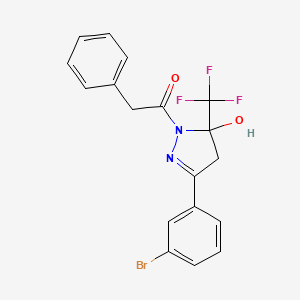
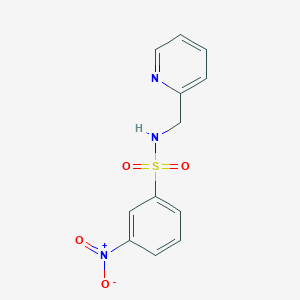
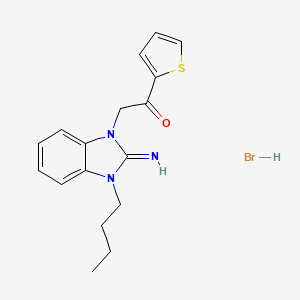
![2-fluoro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186957.png)